Product packaging for Alfuzosin-d3 Hydrochloride(Cat. No.:CAS No. 1216383-97-9)

Alfuzosin-d3 Hydrochloride

Cat. No.: B562410
CAS No.: 1216383-97-9
M. Wt: 428.932
InChI Key: YTNKWDJILNVLGX-NIIDSAIPSA-N
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Description

Significance of Stable Isotope Labeling in Drug Development and Analysis

Stable isotope labeling is a cornerstone of modern pharmaceutical research, offering profound insights into a drug's journey through the body. musechem.com This technique is instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. iris-biotech.de By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can accurately track the parent drug and its metabolites. metsol.comsymeres.com

The use of stable isotope labeled compounds is particularly crucial in quantitative bioanalysis, especially when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net In these analyses, the labeled compound serves as an ideal internal standard. scioninstruments.com An internal standard is a substance added in a constant amount to samples, allowing for the correction of variations that can occur during sample preparation and analysis. scioninstruments.com Because a stable isotope labeled internal standard is chemically almost identical to the analyte, it closely mimics the analyte's behavior, including its extraction recovery and ionization efficiency in the mass spectrometer. scioninstruments.comkcasbio.com This leads to highly accurate and precise quantification of the drug in biological matrices such as blood, plasma, or urine. veeprho.comcerilliant.com

Fundamental Principles of Deuterium Substitution and the Kinetic Isotope Effect

Deuterium (²H), a stable isotope of hydrogen, contains one proton and one neutron, making it about twice as heavy as the more common protium (B1232500) (¹H) isotope. portico.org When a hydrogen atom in a drug molecule is replaced with a deuterium atom, the bond it forms with carbon (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.intaylorandfrancis.com This difference in bond strength is a quantum mechanical effect arising from the lower zero-point vibrational energy of the heavier C-D bond. portico.org

This seemingly minor change can have a significant impact on the rate of chemical reactions where the C-H bond is broken in the rate-determining step. taylorandfrancis.com This phenomenon is known as the Kinetic Isotope Effect (KIE). ontosight.aiwikipedia.org Essentially, more energy is required to break the stronger C-D bond, which can lead to a slower reaction rate. portico.orgtaylorandfrancis.com In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed down. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. clearsynthdiscovery.com

Classification and General Research Applications of Deuterated Pharmaceutical Analogs

Deuterated pharmaceutical analogs can be broadly classified based on their intended application. One major class includes compounds where deuterium substitution is used to intentionally alter the pharmacokinetic properties of a drug. nih.gov This "deuterium switch" approach aims to create improved versions of existing drugs with benefits such as reduced dosing frequency or a better safety profile. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, is a prime example of this strategy, offering a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.govacs.org

Another significant class of deuterated compounds is their use as internal standards in bioanalytical assays. scioninstruments.comveeprho.com In this application, the deuterated analog is not intended for therapeutic use but rather as an analytical tool. clearsynth.com These compounds are essential for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. veeprho.comnih.gov The use of a deuterated internal standard that co-elutes with the unlabeled drug helps to normalize for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of the analytical method. kcasbio.com

Role of Alfuzosin-d3 Hydrochloride in the Field of Deuterated Compound Research

Alfuzosin (B1207546) is an α1-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). medchemexpress.comijnrd.org It works by relaxing the muscles in the prostate and bladder neck, which helps to improve urine flow. drugbank.comnih.gov The parent drug, alfuzosin hydrochloride, is metabolized in the liver, primarily by the CYP3A4 enzyme. fda.gov

This compound is a deuterated analog of Alfuzosin. chembk.commedchemexpress.com In this compound, three hydrogen atoms have been replaced by deuterium atoms. Its primary role in pharmaceutical research is to serve as an internal standard for the quantitative analysis of Alfuzosin in biological samples. veeprho.com When conducting pharmacokinetic studies or therapeutic drug monitoring of Alfuzosin, researchers use techniques like LC-MS/MS to measure the concentration of the drug over time. veeprho.comveeprho.com The addition of a known quantity of this compound to each sample allows for precise and accurate quantification of the parent drug. veeprho.com The mass spectrometer can distinguish between the unlabeled Alfuzosin and the slightly heavier Alfuzosin-d3, ensuring that the analytical results are reliable and reproducible. cerilliant.com

The table below summarizes the key applications of deuterated compounds in pharmaceutical research, highlighting the specific role of this compound.

Application CategoryGeneral PurposeSpecific Example
Therapeutic Agents To improve the pharmacokinetic or safety profile of a drug (e.g., slow metabolism, reduce toxic metabolites). nih.govclearsynthdiscovery.comDeutetrabenazine (for Huntington's disease). nih.govwikipedia.org
Analytical Internal Standards To ensure accurate and precise quantification of a drug in biological matrices during bioanalysis. scioninstruments.comkcasbio.comThis compound (for quantifying Alfuzosin). veeprho.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28ClN5O4 B562410 Alfuzosin-d3 Hydrochloride CAS No. 1216383-97-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKWDJILNVLGX-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Structural Characterization of Alfuzosin D3 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Alfuzosin (B1207546)

The synthesis of Alfuzosin-d3 Hydrochloride involves the precise introduction of deuterium atoms at specific positions within the alfuzosin molecule. This process requires specialized techniques to ensure high isotopic purity and yield.

Targeted Deuteration Strategies at Specific Molecular Positions

The primary goal of targeted deuteration is to replace hydrogen atoms at metabolically vulnerable sites, often referred to as "soft spots," with deuterium. nih.gov This substitution can slow down the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govmusechem.com In the case of alfuzosin, metabolism occurs through oxidation, O-demethylation, and N-dealkylation. drugbank.com

The synthesis of deuterated active pharmaceutical ingredients (APIs) like this compound can be achieved through various methods, including the use of deuterated reagents and transition metal-catalyzed H-D exchange reactions. nih.govnih.gov For instance, a common strategy involves the use of deuterated starting materials or intermediates during the construction of the final molecule. google.com A general synthetic route to alfuzosin involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with N-[3-(methylamino)propyl]oxolane-2-carboxamide. wikipedia.org To introduce deuterium, a deuterated version of one of these precursors would be synthesized first. For example, deuterated analogs of L-Alanine have been used in the synthesis of other deuterated compounds. googleapis.com

Optimization of Reaction Conditions for Deuterated Analog Yield and Purity

Achieving high yield and isotopic purity is a significant challenge in the synthesis of deuterated compounds. nih.gov Reaction conditions must be carefully optimized to maximize the incorporation of deuterium at the desired positions while minimizing unwanted side reactions or under-deuteration. nih.gov Factors such as the choice of catalyst, solvent, temperature, and reaction time are critical. For example, palladium on carbon (Pd/C) in the presence of deuterium oxide (D2O) and aluminum powder has been shown to be an effective system for H-D exchange reactions. nih.gov The optimization process often involves screening various catalysts and conditions to find the most efficient and selective method.

Challenges and Innovations in Deuterated API Synthesis

The synthesis of deuterated APIs presents several challenges. The cost of deuterated starting materials is often higher than their non-deuterated counterparts, and some building blocks may not be commercially available, requiring custom synthesis. nih.gov Ensuring high isotopic purity (ideally >98%) is another major hurdle, as isotopic mixtures can be difficult to separate using standard purification techniques. nih.gov Furthermore, preventing over-deuteration at non-target sites is crucial to avoid the formation of unwanted isotopologue impurities. nih.gov

Innovations in this field focus on developing more efficient and cost-effective deuteration methods. This includes the discovery of new catalysts and the use of more readily available deuterium sources. nih.gov Biocatalytic methods are also emerging as a promising approach to shorten synthetic routes and improve the sustainability of API production. acs.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Once synthesized, the precise structure and isotopic purity of this compound must be rigorously confirmed using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the exact location of deuterium atoms within a molecule. While ¹H NMR spectra show the signals of hydrogen atoms, the absence of a signal at a specific chemical shift in the ¹H NMR spectrum of a deuterated compound, compared to its non-deuterated counterpart, indicates the position of deuterium incorporation. semanticscholar.org Furthermore, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, providing definitive proof of their presence and location. The chemical shifts in a ¹³C NMR spectrum can also be affected by the presence of deuterium, providing additional structural information. semanticscholar.org

Table 1: Representative NMR Data for Alfuzosin Hydrochloride (Non-deuterated)

SpectrumChemical Shifts (δ ppm)
¹H NMR (CDCl₃)δ 8.2 (s, 1H), 7.41 (s, 1H), 7.24 (s, 1H), 4.72 (m, 1H), 3.7-3.8 (m, 2H), 3.73 (s, 6H), 3.2 (m, 2H), 3.0 (m, 2H), 2.47 (s, 3H), 2.35 (s, 2H), 1.96-2.21 (m, 2H), 1.8-1.9 (m, 2H), 1.75 (m, 2H) semanticscholar.org
¹³C NMR (CDCl₃)δ 183.2, 172.1, 161.6, 158.8, 148.7, 148.3, 114.9, 107.1, 102.6, 84.7, 70.2, 56.2, 56.2, 50.7, 38.4, 38.1, 31.9, 26.4, 24.9 semanticscholar.org

Note: The specific signals that would be absent or altered in the spectra of this compound would depend on the position of deuteration.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular weight of this compound is 428.93 g/mol , which is higher than that of the non-deuterated form (425.91 g/mol ) due to the presence of three deuterium atoms. scbt.comuspnf.com HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting daughter ions. researchgate.net This technique can help to confirm the location of the deuterium atoms by observing shifts in the masses of specific fragments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination that separates the compound from any impurities before mass analysis, ensuring accurate quantification and characterization. researchgate.net

Table 2: Key Mass Spectrometry Data for Alfuzosin

TechniqueIonization ModePrecursor m/zKey Fragment Ions (m/z)
LC-ESI-QFT MS/MSPositive390.2136 [M+H]⁺390.2134, 235.1189, 156.1019 nih.gov
LC-ESI-QFT MS/MSNegative[M-H]⁻N/A

Note: For Alfuzosin-d3, the precursor m/z would be shifted by approximately 3 Da.

Chromatographic Purity Assessment of Synthetic Batches

The rigorous assessment of chromatographic purity is a critical step in the quality control of synthetic batches of this compound. This process ensures the identity, purity, and quality of the active pharmaceutical ingredient (API) by separating it from any process-related impurities, degradation products, or other extraneous substances. While specific research findings on the chromatographic purity assessment exclusively for this compound are not extensively available in publicly accessible literature, the analytical methodologies are based on the well-established and validated techniques used for the non-deuterated form, Alfuzosin Hydrochloride. The methods employed are typically high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), which are valued for their high resolution, sensitivity, and accuracy.

The primary objective of the chromatographic purity assessment is to quantify the main component, this compound, and to detect and quantify any impurities present in the sample. These impurities can originate from various sources, including the starting materials, by-products formed during the synthesis, or degradation of the final compound.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is the most commonly employed technique for the purity assessment of Alfuzosin and its deuterated analogue. scirp.orgresearchgate.net These methods are capable of separating this compound from its potential impurities with high selectivity and sensitivity.

A typical RP-HPLC method for the purity analysis of a synthetic batch of this compound would involve the following components:

Column: A C18 column is frequently used as the stationary phase due to its hydrophobicity, which allows for good retention and separation of the relatively polar Alfuzosin molecule. scirp.orgsphinxsai.com

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic solvent. scirp.org For instance, a combination of a phosphate (B84403) buffer (to control pH) and acetonitrile (B52724) or methanol (B129727) is often utilized. scirp.orgsphinxsai.com The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of all components.

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set at a value where Alfuzosin exhibits maximum absorbance, such as 245 nm or 254 nm, to ensure high sensitivity. scirp.orgsphinxsai.com

Flow Rate: The flow rate of the mobile phase is carefully controlled to ensure reproducible retention times and efficient separation. A typical flow rate might be around 1.0 mL/min. sphinxsai.com

The specificity of the HPLC method is established by demonstrating that the peak for this compound is well-resolved from the peaks of any known impurities and that the peak is pure, which can be confirmed using a photodiode array (PDA) detector.

Validation of Chromatographic Methods

The analytical methods used for purity assessment must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their reliability. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations. scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies where a known amount of pure substance is added to a sample and the recovery is measured. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the control of impurities.

Data from Representative Chromatographic Purity Assessment

While specific batch data for this compound is proprietary, the following tables represent typical data that would be generated during the chromatographic purity assessment, based on established methods for Alfuzosin Hydrochloride.

Table 1: Typical HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 2: Representative Validation Data for Chromatographic Purity Method

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable

Table 3: Illustrative Purity Profile of a Synthetic Batch

CompoundRetention Time (min)Area (%)Specification
This compound5.899.85≥ 99.5%
Known Impurities
Impurity A4.20.05≤ 0.1%
Impurity B7.10.03≤ 0.1%
Unknown Impurities
Unk. Impurity 18.50.02≤ 0.05%
Total Impurities 0.10≤ 0.5%

The results from the chromatographic purity assessment are compiled in a Certificate of Analysis (CoA) for each synthetic batch. This document provides a comprehensive summary of the quality testing and confirms that the batch meets the predefined specifications for purity and quality.

Analytical Methodologies Utilizing Alfuzosin D3 Hydrochloride As an Internal Standard

Development of Quantitative Bioanalytical Methods for Alfuzosin (B1207546)

The development of robust and reliable quantitative bioanalytical methods is paramount for determining the concentration of drugs like alfuzosin in biological fluids. The use of a suitable internal standard is a cornerstone of this process, ensuring the accuracy and precision of the results.

In mass spectrometry-based assays, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples. scioninstruments.comresearchgate.netwuxiapptec.com The primary purpose of an IS is to correct for variability that can occur during sample preparation, chromatographic injection, and ionization in the mass spectrometer. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, the effects of these variations can be minimized, leading to more accurate and precise quantification. scioninstruments.com

Ideally, an internal standard should be structurally similar to the analyte to ensure it behaves similarly during extraction and chromatography. researchgate.net Stable isotope-labeled (SIL) internal standards, such as Alfuzosin-d3 hydrochloride, are considered the gold standard for quantitative LC-MS assays. wuxiapptec.com This is because they have nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, but can be distinguished by their mass difference. scioninstruments.comwuxiapptec.com This co-elution and similar behavior help to compensate for matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix. wuxiapptec.com

The development of a successful LC-MS/MS method for alfuzosin quantification relies on the careful optimization of both the liquid chromatography and mass spectrometry parameters to achieve the desired sensitivity, selectivity, and speed of analysis. nih.gov

The goal of chromatographic separation in this context is to separate alfuzosin and its deuterated internal standard, this compound, from other endogenous components of the biological matrix. wuxiapptec.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.govscirp.org C18 columns are frequently used as the stationary phase due to their ability to effectively retain and separate moderately polar compounds like alfuzosin. nih.govsemanticscholar.org

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a modifier like formic acid or ammonium (B1175870) acetate), is optimized to achieve good peak shape, resolution, and a reasonable run time. scirp.orgresearchgate.netscience.gov Gradient elution, where the mobile phase composition is changed during the run, can be used to improve the separation of complex mixtures. science.gov Isocratic elution, with a constant mobile phase composition, is often preferred for its simplicity and robustness in high-throughput analyses. researchgate.net The flow rate is also adjusted to ensure efficient separation and optimal performance of the mass spectrometer. scirp.org

Table 1: Example of Optimized Chromatographic Conditions for Alfuzosin Analysis

ParameterCondition
Column C18, 50 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Run Time 3.0 min

This table presents a representative set of optimized chromatographic conditions. Actual parameters may vary depending on the specific application and instrumentation.

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying low levels of drugs like alfuzosin in complex biological matrices due to its high selectivity and sensitivity. nih.govresearchgate.net The process involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This technique is known as Multiple Reaction Monitoring (MRM). nih.gov

For alfuzosin and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. The use of a deuterated standard like this compound is advantageous as it will have a different precursor ion mass from the parent drug, but will often produce a common product ion, or a product ion with a corresponding mass shift, further enhancing the specificity of the assay. researchgate.net The optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of the desired product ions. researchgate.net

Table 2: Illustrative Mass Spectrometric Parameters for Alfuzosin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alfuzosin390.2235.1
This compound393.2235.1

Note: The m/z values are illustrative and may vary slightly based on the specific instrument and experimental conditions. The shared product ion demonstrates a common fragmentation pathway.

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability and reproducibility. nih.govunite.it Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. nih.goveuropa.eueuropa.eu These guidelines outline the parameters that must be assessed, including precision, accuracy, selectivity, sensitivity, recovery, and stability. unite.iteuropa.eu

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true concentration. scioninstruments.com Both are critical for ensuring the reliability of the data generated from the analytical method. nih.gov

To determine precision and accuracy, quality control (QC) samples are prepared at multiple concentration levels (typically low, medium, and high) within the calibration curve range and analyzed in replicate on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). doi.org The results of these analyses are then compared to the nominal concentrations of the QC samples. According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the lower limit of quantification), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value. nih.gov

Table 3: Example of Precision and Accuracy Data for Alfuzosin Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low1.04.5102.35.1101.8
Medium10.03.298.73.899.2
High20.02.8101.13.1100.5

This table provides a representative example of validation data demonstrating acceptable precision and accuracy for a bioanalytical method for alfuzosin.

Validation of Analytical Methods According to Regulatory Guidelines

Linearity and Range Assessment

In the validation of analytical methods, establishing linearity and defining the analytical range are critical steps to ensure that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net When using this compound as an internal standard, the linearity of an assay is determined by analyzing a series of calibration standards containing known concentrations of alfuzosin and a constant concentration of the internal standard. The response is measured as the peak area ratio of the analyte to the internal standard.

Numerous studies on the quantification of alfuzosin using chromatographic methods have demonstrated excellent linearity across a wide range of concentrations. For instance, a reverse phase high-performance liquid chromatographic (RP-HPLC) method showed linearity in the concentration range of 80 - 120 µg/mL. scirp.org Another HPLC method established a linear response between 2-12 µg/mL. In more sensitive LC-MS/MS methods designed for biological matrices, linearity has been validated over ranges such as 0.298 to 38.1 ng/mL and 2 to 150 ng/mL. nih.govresearchgate.net The use of a deuterated internal standard like Alfuzosin-d3 is crucial in these sensitive methods to ensure the reliability of the calibration curve by compensating for any analytical variability. nih.gov The high correlation coefficients (r²), typically greater than 0.99, obtained in these studies underscore the strong linear relationship between concentration and instrument response. researchgate.netijiarec.com

Table 1: Linearity and Range Data from Various Alfuzosin Analytical Methods

Analytical Method Matrix/Formulation Linearity Range Correlation Coefficient (r²) Reference
RP-HPLC Pharmaceutical Formulation 80 - 120 µg/mL >0.999 scirp.org
RP-HPLC Bulk and Tablet Dosage Form 2 - 12 µg/mL ~0.9997
RP-HPLC Dosage Formulation 50% - 150% of label claim 0.999 researchgate.net
LC-MS/MS Human Plasma 0.298 - 38.1 ng/mL Not Specified nih.gov
HPLC with column-switching Biological Matrix 2 - 150 ng/mL Not Specified researchgate.net
Spectrofluorimetry Deionized Water 50.0 - 750.0 ng/mL Not Specified nih.gov
HPTLC Bulk Powder 0.5 - 7 µg/spot Not Specified (Polynomial) nih.gov

Application in Method Validation and Quality Control of Alfuzosin Formulations

The validation of analytical methods is a regulatory requirement to ensure the reliability of quality control testing for pharmaceutical formulations. researchgate.netsunderland.ac.uk this compound plays a vital role as an internal standard in the validation of methods used for the quality control of alfuzosin drug products, such as tablets and extended-release formulations. researchgate.netresearchgate.net These methods must be proven to be accurate, precise, specific, linear, and robust. scirp.org

During method validation, the internal standard compensates for potential variations in sample preparation and instrument response, leading to improved accuracy and precision. researchgate.net For example, recovery studies are performed at multiple concentration levels (e.g., 80%, 100%, and 120%) to assess accuracy, with the internal standard ensuring that any loss of analyte during the extraction process is accounted for. scirp.orgijiarec.com Precision, evaluated through intra- and inter-day analyses, also benefits from the use of an internal standard, with relative standard deviation (%RSD) values typically required to be less than 2%. scirp.orgresearchgate.net The use of a deuterated standard is particularly advantageous in LC-MS/MS methods, which are increasingly used for quality control due to their high sensitivity and specificity. researchid.co

Development of Stability-Indicating Analytical Methods Employing Deuterated Standards

Stability-indicating analytical methods (SIAMs) are essential for determining the shelf-life of a drug product and for monitoring its stability under various environmental conditions. researchgate.net A SIAM must be able to accurately measure the active pharmaceutical ingredient in the presence of its potential degradation products. nih.govnih.gov

To develop a SIAM for alfuzosin, the drug is subjected to forced degradation under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net Chromatographic methods, such as HPLC and HPTLC, are then developed to separate the intact alfuzosin from all the degradation products formed. nih.gov

In these studies, a deuterated internal standard like this compound is invaluable, especially when using LC-MS for identification and quantification. caymanchem.com Because the internal standard is added before sample processing, it experiences the same conditions as the analyte. Its stability ensures that it can accurately correct for any variability in the quantification of the remaining intact alfuzosin, even in a complex mixture of degradants. nih.gov Several stability-indicating methods have been developed for alfuzosin, demonstrating effective separation from its degradation products and allowing for the reliable determination of the drug's stability in bulk form and in pharmaceutical preparations. nih.govnih.govtojqi.net

Pharmacokinetic and Metabolic Investigations of Deuterated Alfuzosin

Effects of Deuterium (B1214612) Substitution on Metabolic Pathways

Deuteration can lead to a phenomenon known as the kinetic isotope effect, where the heavier mass of deuterium slows down the rate of chemical reactions, including metabolic processes. informaticsjournals.co.in This can result in an improved metabolic profile for a drug. informaticsjournals.co.in

Comparative Metabolism Studies of Alfuzosin (B1207546) and Alfuzosin-d3 in Vitro

In vitro studies are crucial for elucidating the metabolic pathways of a drug. For alfuzosin, it is known to be extensively metabolized in the liver, with only 11% of the parent drug excreted unchanged in the urine. fda.govfda.gov The primary metabolic routes are oxidation, O-demethylation, and N-dealkylation, leading to pharmacologically inactive metabolites. fda.govdrugbank.comnih.gov

While specific in vitro comparative studies on Alfuzosin-d3 are not widely available in the public domain, the principle of deuteration suggests that Alfuzosin-d3 would undergo the same metabolic pathways as alfuzosin but potentially at a slower rate. informaticsjournals.co.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. informaticsjournals.co.in This enhanced metabolic stability is a key rationale for developing deuterated drugs. assumption.edu

Identification of Deuterium Kinetic Isotope Effects on Enzyme-Mediated Biotransformations

The deuterium kinetic isotope effect (KIE) is a powerful tool in understanding reaction mechanisms and can be exploited to improve a drug's pharmacokinetic properties. nih.gov The magnitude of the KIE depends on the specific enzymatic reaction and the position of deuteration. plos.org

The major enzyme responsible for the metabolism of alfuzosin is the cytochrome P450 3A4 (CYP3A4) isoform. fda.govdrugbank.comnih.gov Potent inhibitors of CYP3A4, such as ketoconazole, have been shown to significantly increase the plasma concentrations of alfuzosin. fda.govfda.gov

For Alfuzosin-d3, the deuteration at a site of CYP3A4-mediated metabolism would be expected to decrease the rate of its breakdown. plos.org This can lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent. plos.org The complexity of CYP enzyme reactions means that the outcome of deuteration is not always predictable and requires empirical investigation. plos.org

Alfuzosin's metabolism involves three main transformations: oxidation, O-demethylation, and N-dealkylation. fda.govdrugbank.comnih.gov Deuteration at the sites involved in these reactions would likely slow them down. For instance, if the deuterium atoms in Alfuzosin-d3 are located on the methoxy (B1213986) groups, this could specifically hinder the O-demethylation pathway. Similarly, deuteration on the N-propyl group could impede N-dealkylation.

Impact on Cytochrome P450 Isoform Activity (e.g., CYP3A4)

Comparative Pharmacokinetic Research of Alfuzosin and Alfuzosin-d3 (Preclinical Models)

For example, in a rat model, a deuterated PI3K-α inhibitor showed a 2-fold increase in oral bioavailability compared to its non-deuterated counterpart. nih.gov Similarly, preclinical studies with alfuzosin have shown that it concentrates in the prostate. medchemexpress.com It is plausible that deuteration could enhance this targeted delivery by reducing systemic clearance.

A hypothetical comparison of pharmacokinetic parameters between Alfuzosin and Alfuzosin-d3 in a preclinical model might look like the following table, illustrating the potential effects of deuteration.

Pharmacokinetic ParameterAlfuzosin (Hypothetical)Alfuzosin-d3 (Hypothetical)Potential Implication of Deuteration
Cmax (ng/mL) 100120Increased peak plasma concentration
AUC (ng·h/mL) 500800Increased overall drug exposure
t1/2 (hours) 58Longer elimination half-life
Clearance (L/h/kg) 2.51.5Reduced rate of drug removal from the body
Bioavailability (%) 4965Increased fraction of the drug reaching systemic circulation

This table is for illustrative purposes only and is based on the expected effects of deuteration on drug metabolism and pharmacokinetics. Actual values would need to be determined through experimental studies.

Assessment of Changes in Systemic Clearance and Half-Life

Deuteration of a drug at a site of metabolic attack can slow down its rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. By strategically placing deuterium atoms on the alfuzosin molecule, particularly at sites susceptible to CYP3A4-mediated metabolism, it is anticipated that the metabolic clearance of Alfuzosin-d3 Hydrochloride would be reduced compared to its non-deuterated counterpart.

Table 1: Comparison of Expected Pharmacokinetic Parameters

Parameter Alfuzosin Hydrochloride (Reported) This compound (Expected) Rationale for Expectation
Primary Metabolism Hepatic (CYP3A4) drugbank.comfda.govfda.gov Hepatic (CYP3A4) Deuteration does not change the primary metabolic pathway.
Systemic Clearance Moderate nih.gov Potentially Lower Slower metabolism due to the kinetic isotope effect. nih.gov

| Elimination Half-Life | ~10 hours (extended-release) drugbank.comwikipedia.org | Potentially Longer | Reduced clearance would lead to a longer half-life. medchemexpress.com |

Note: The values for this compound are theoretical and based on established principles of deuterium isotope effects. Specific data from direct comparative studies are not publicly available.

Investigation of Deuterium's Influence on Protein Binding

The binding of a drug to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes. Alfuzosin is moderately bound to human plasma proteins, with reported binding percentages ranging from 82% to 90%. drugbank.comwikipedia.orgfda.govfda.govnih.gov It binds to both human serum albumin (68.2%) and alpha-1-acid glycoprotein (B1211001) (52.5%). drugbank.com

The substitution of hydrogen with deuterium is generally not expected to significantly alter the fundamental physicochemical properties that govern protein binding, such as molecular shape, size, and pKa. Therefore, it is hypothesized that the protein binding of this compound would be similar to that of non-deuterated alfuzosin. However, subtle changes in electron distribution resulting from deuteration could theoretically have a minor, though likely not clinically significant, impact on protein-ligand interactions.

Direct comparative studies using equilibrium dialysis or ultrafiltration would be necessary to definitively assess any potential differences in the protein binding profiles of alfuzosin and its deuterated analogue.

Table 2: Protein Binding Characteristics

Compound Protein Binding (%) Major Binding Proteins Expected Impact of Deuteration
Alfuzosin Hydrochloride 82-90% drugbank.comwikipedia.orgfda.govfda.govnih.gov Human Serum Albumin, Alpha-1-acid glycoprotein drugbank.com Minimal to no significant change expected.

Analysis of Tissue Distribution and Accumulation Profiles

The distribution of a drug into various tissues determines its site of action and potential for localized effects or accumulation. Studies have shown that alfuzosin distributes into the prostate tissue, which is its primary site of therapeutic action for benign prostatic hyperplasia (BPH). drugbank.comnih.govnih.govurotoday.com In patients with BPH, the concentration of alfuzosin in the prostate has been found to be significantly higher than in the blood, with a prostate-to-blood concentration ratio of approximately 2.4. nih.gov The volume of distribution of alfuzosin is reported to be around 2.5 to 3.2 L/kg. drugbank.commedscape.com

The tissue distribution of a drug is influenced by factors such as its lipid solubility, protein binding, and affinity for tissue components. As deuteration is not expected to significantly alter these properties, the tissue distribution pattern of this compound is predicted to be largely similar to that of alfuzosin. It would be expected to preferentially accumulate in the prostate and other tissues of the lower urinary tract. mpa.se

Table 3: Compound Names Mentioned

Compound Name
Alfuzosin Hydrochloride
This compound
Alfuzosin
Prazosin
Tamsulosin
Doxazosin
Silodosin
Finasteride
Propiverine
Apomorphine
Cirazoline
UK 14,304
Phenylephrine
Ketoconazole
Diltiazem
Cimetidine
Atenolol
Hydrochlorothiazide
Moxifloxacin
Propranolol
Solifenacin
Ethylcellulose
Hydroxypropyl methylcellulose
Chitosan
Tadalafil
Terazosin
Naftopidil
Carbazeran
Zoniporide
Tetrabenazine

Research Applications of Alfuzosin D3 Hydrochloride Beyond Internal Standardization

Tracer Studies in Biochemical and Cellular Assays

The use of stable isotopes like deuterium (B1214612) in drug molecules has become a significant strategy for tracer studies in drug development. medchemexpress.com Alfuzosin-d3 Hydrochloride can be employed as a tracer in a variety of biochemical and cellular assays to elucidate the metabolic fate and transport mechanisms of the parent compound, Alfuzosin (B1207546). medchemexpress.commedchemexpress.com

In these studies, the deuterated compound is introduced into a biological system, such as cell cultures or tissue preparations. Due to the mass difference between deuterium and hydrogen, analytical techniques like mass spectrometry can distinguish this compound and its metabolites from their naturally occurring, non-deuterated counterparts. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision.

For instance, in cellular uptake and efflux studies, this compound can help quantify the extent and rate at which the drug enters and leaves specific cells. This is crucial for understanding how the drug reaches its target receptors and how it is cleared from the cells. Similarly, in metabolic profiling assays, the use of a deuterated tracer helps in identifying and quantifying the various metabolites formed from the parent drug. This information is vital for understanding the drug's biotransformation pathways and for identifying any potentially active or toxic metabolites.

Mechanistic Studies of Drug-Receptor Interactions and Functional Selectivity

Alfuzosin Hydrochloride is a selective antagonist of alpha-1 adrenergic receptors, which are found in the prostate, bladder base, and urethra. medicines.org.uknih.govpatsnap.com The blockade of these receptors leads to the relaxation of smooth muscle, which improves urine flow. nih.govdrugbank.com this compound can be instrumental in detailed mechanistic studies to further probe the interactions between alfuzosin and its target receptors.

The subtle changes in physicochemical properties resulting from deuteration, while often not altering the primary pharmacology, can be leveraged to study the kinetics of receptor binding and dissociation. By comparing the binding affinities and functional responses of Alfuzosin and this compound, researchers can gain insights into the specific molecular interactions that govern receptor recognition and activation.

Furthermore, the concept of "functional selectivity" or "biased agonism," where a ligand can differentially activate downstream signaling pathways of a single receptor, is a key area of modern pharmacology. Tracer studies using this compound could potentially help to dissect the signaling cascades initiated by alpha-1 adrenoceptor blockade. By tracking the deuterated compound and its effects on various cellular signaling molecules, researchers may be able to identify biased signaling profiles, which could have implications for designing drugs with more specific therapeutic actions and fewer side effects.

Development of Predictive Models for Drug Disposition in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used in drug development to predict the ADME of a drug in humans based on preclinical data. japsonline.com These models integrate physicochemical, in vitro, and in vivo data to simulate the drug's behavior in the body. japsonline.com this compound can play a significant role in the development and validation of such predictive models for alfuzosin.

By administering this compound in preclinical animal models, researchers can generate robust pharmacokinetic data. This data, including parameters like clearance, volume of distribution, and bioavailability, can then be used to build and refine PBPK models. The use of a deuterated tracer can enhance the accuracy of these models by providing precise measurements of the drug and its metabolites in various tissues and fluids.

A validated PBPK model for alfuzosin can then be used to simulate its pharmacokinetics in different patient populations, predict potential drug-drug interactions, and support the design of clinical trials. japsonline.com For example, a model built using data from studies with this compound could help predict how factors like age or genetic variations in drug-metabolizing enzymes might affect the drug's disposition.

Research into the Rational Design of Deuterated Drug Candidates

The strategic incorporation of deuterium into a drug molecule, a process known as deuteration, can improve the pharmacokinetic and/or toxicity profile of a drug. nih.gov This "deuterium switch" approach has led to the development of several approved drugs. nih.gov Research involving this compound can contribute to the broader field of rational design of deuterated drug candidates.

Studies with this compound can provide valuable data on how deuteration at specific molecular positions affects the metabolic stability of the drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. By identifying the metabolic "soft spots" in the alfuzosin molecule that are susceptible to enzymatic degradation, researchers can strategically place deuterium atoms to block these metabolic pathways.

This knowledge can be used to design new deuterated analogs of alfuzosin or other drugs with improved pharmacokinetic properties, such as a longer half-life, which could allow for less frequent dosing. nih.gov The insights gained from studying the effects of deuteration on Alfuzosin's metabolism and disposition can be applied to the rational design of other drug candidates, contributing to the development of safer and more effective medicines. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and identity of Alfuzosin-d3 Hydrochloride in pharmaceutical research?

  • Methodology :

  • Purity Analysis : Use HPLC with UV detection (254 nm) on a C18 column (4.6 mm × 15 cm, 5 µm) and a mobile phase of acetonitrile/tetrahydrofuran/buffer (20:1:80) at 1.5 mL/min flow rate. System suitability requires a tailing factor of 0.8–1.5 and ≤2.0% RSD .
  • Identity Confirmation : Infrared (IR) spectroscopy after extraction with methylene chloride and potassium bromide pellet preparation. Match spectral maxima to USP Alfuzosin Hydrochloride Reference Standard .
  • Additional Tests : Optical rotation (−0.10° to +0.10°), pH (4.0–5.5), and water content (≤2.0%) using USP 〈781〉, 〈791〉, and 〈921〉 methods .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Protocol : Store in airtight containers at room temperature (20–25°C), protected from light and humidity. Use desiccants to minimize moisture absorption, which can affect deuterium integrity and compound stability .

Advanced Research Questions

Q. How can researchers design dissolution testing protocols for this compound extended-release formulations?

  • Experimental Design :

  • Use USP Apparatus 2 (paddle) with 900 mL dissolution medium (e.g., pH 1.2 HCl or pH 6.8 phosphate buffer) at 37°C. Withdraw samples at 1, 2, 4, 6, and 8 hours .
  • Calculate dissolved percentage using the cumulative formula:
    Resulti={Ci×[V(i1)VS]+j=1i1CjVS}×1L×100\text{Result}_i = \left\{C_i \times [V - (i-1)V_S] + \sum_{j=1}^{i-1} C_j V_S\right\} \times \frac{1}{L} \times 100

where CiC_i = concentration at time ii, VV = medium volume, VSV_S = sample volume withdrawn, and LL = label claim .

  • Validate method robustness by testing variability in agitation speed (±10%) and medium pH (±0.1 units) .

Q. What considerations are critical when incorporating deuterium into Alfuzosin for pharmacokinetic or metabolic studies?

  • Methodological Challenges :

  • Isotope Effects : Monitor for potential deuterium kinetic isotope effects (DKIE), which may alter metabolic rates or binding affinities compared to non-deuterated Alfuzosin. Use LC-MS/MS to distinguish deuterated vs. non-deuterated metabolites .
  • Analytical Precision : Use Alfuzosin Hydrochloride EP Reference Standard (purity >99%) for calibration. Ensure chromatographic separation of deuterated analogs from protiated impurities .
  • Stability Monitoring : Regularly assess deuterium retention via NMR or high-resolution mass spectrometry, especially under accelerated storage conditions (40°C/75% RH) .

Q. How can discrepancies in assay results between chromatographic methods be resolved when quantifying this compound?

  • Troubleshooting Strategy :

  • Method Comparison : Cross-validate HPLC (UV detection) and UPLC-MS/MS results using a common reference standard. Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) to resolve co-eluting peaks .
  • Sample Preparation : Ensure complete extraction by grinding tablets and using phase separation filters to remove excipients (e.g., microcrystalline cellulose) that may interfere .
  • Statistical Analysis : Apply ANOVA to assess inter-method variability. If RSD exceeds 5%, re-optimize column temperature or gradient elution parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.